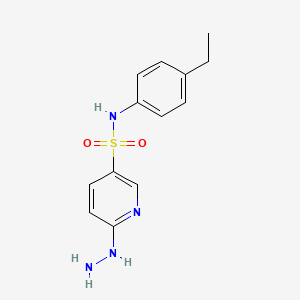

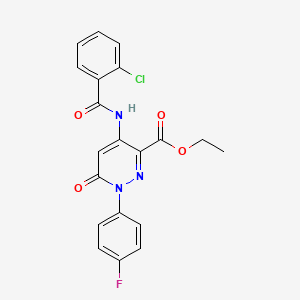

N-(4-ethylphenyl)-6-hydrazinopyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-6-hydrazinopyridine-3-sulfonamide, also known as EHP-101, is a novel compound that has shown promising results in various scientific research studies. EHP-101 is a potent and selective inhibitor of the enzyme 12/15-lipoxygenase (12/15-LOX) and has been found to have potential therapeutic benefits in various diseases.

科学的研究の応用

Anticancer and Radiosensitizing Effects

Novel sulfonamide derivatives, including N-(4-ethylphenyl)-6-hydrazinopyridine-3-sulfonamide, have been synthesized and evaluated for their anticancer activity and ability to enhance the cell killing effect of γ-radiation. These compounds showed significant in-vitro anticancer activity against human tumor liver cell line (HEPG-2), with some compounds displaying higher activity than the standard drug, doxorubicin. The promising compounds from this study include various sulfonamide derivatives that exhibited IC50 values ranging from 11.0 to 31.8 μM, indicating their potent anticancer properties M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & Sally S. Zahran, 2015.

作用機序

Target of Action

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide, also known as (4-ETHYLPHENYL)SULFAMIC ACID, primarily targets the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This interaction may lead to changes in cellular processes regulated by the receptor .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as sulfanilides . These compounds are known to affect various biochemical pathways, potentially influencing the metabolism of phenylalanine .

Pharmacokinetics

The compound is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

Given its target, the compound may influence cellular processes such as cell growth, differentiation, and oncogenic transformation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide. For instance, the gut microbiome can affect the metabolism of the compound, potentially influencing its bioavailability and efficacy .

生化学分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

特性

IUPAC Name |

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-10-3-5-11(6-4-10)17-20(18,19)12-7-8-13(16-14)15-9-12/h3-9,17H,2,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRLFFFFIFSDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)

![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2363058.png)

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)

![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)